molecular formula C12H14N4O2 B2395780 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856059-10-3

3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2395780
CAS No.: 1856059-10-3
M. Wt: 246.27
InChI Key: XKAKEDGPUINGDM-UHFFFAOYSA-N
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Description

3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions One common method involves the condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group will produce an amine.

Scientific Research Applications

3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-phenyl-1H-pyrazole-5-carboxamide
  • 2-hydroxy-5-methylphenyl-1H-pyrazole-5-carboxamide

Uniqueness

3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

5-amino-N-(2-hydroxy-5-methylphenyl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-3-4-10(17)8(5-7)14-12(18)9-6-11(13)15-16(9)2/h3-6,17H,1-2H3,(H2,13,15)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAKEDGPUINGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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